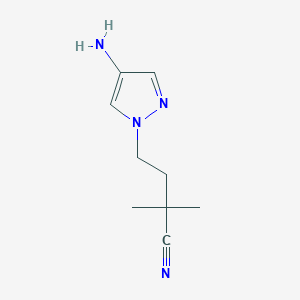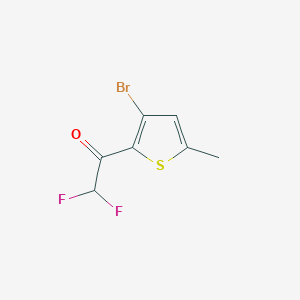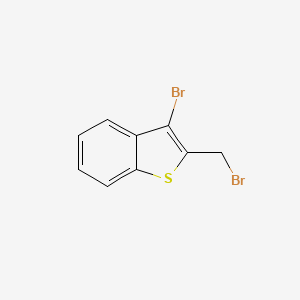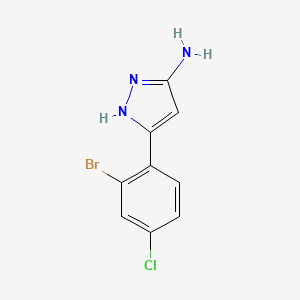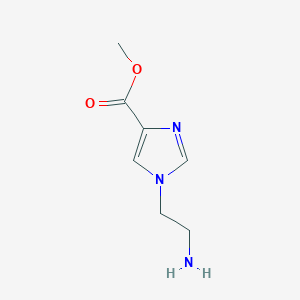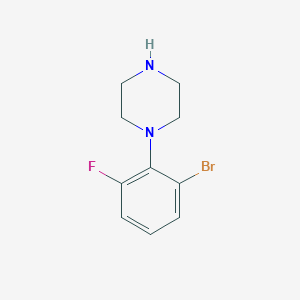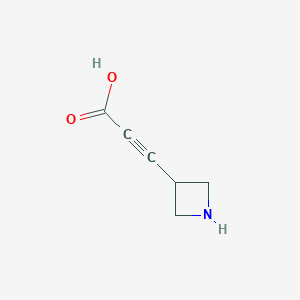
3-(Azetidin-3-yl)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-yl)prop-2-ynoic acid: is an organic compound characterized by the presence of an azetidine ring and a propiolic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of azetidine derivatives with propiolic acid under controlled conditions .
Industrial Production Methods: Industrial production of 3-(Azetidin-3-yl)prop-2-ynoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 3-(Azetidin-3-yl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-(Azetidin-3-yl)prop-2-ynoic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme mechanisms or as a precursor for the synthesis of biologically active compounds .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and structural features make it a valuable component in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)prop-2-ynoic acid involves its interaction with specific molecular targets. The azetidine ring and propiolic acid moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed effects .
Comparison with Similar Compounds
- 3-(Azetidin-3-yl)propiolic acid
- 3-(Azetidin-3-yl)acrylic acid
- 3-(Azetidin-3-yl)but-2-ynoic acid
Comparison: Compared to these similar compounds, 3-(Azetidin-3-yl)prop-2-ynoic acid is unique due to the presence of both the azetidine ring and the propiolic acid group.
Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
3-(azetidin-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C6H7NO2/c8-6(9)2-1-5-3-7-4-5/h5,7H,3-4H2,(H,8,9) |
InChI Key |
ITIYIDJXLJOPFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


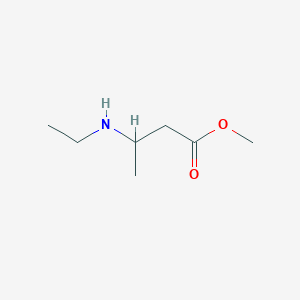
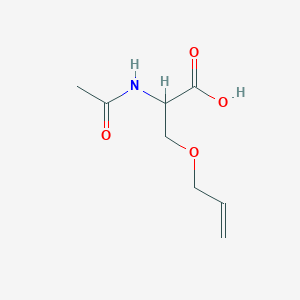
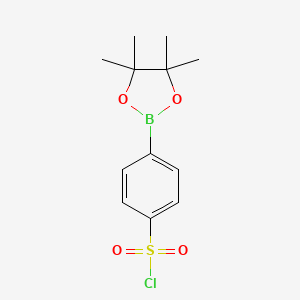
![4,4-Dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B13582268.png)
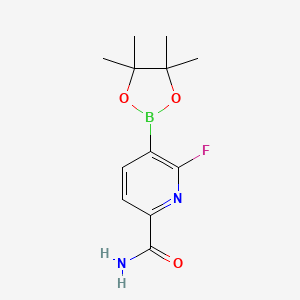
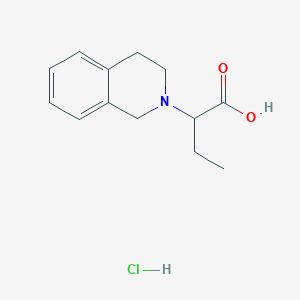
![5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13582281.png)
